An In-depth Technical Guide to 3-Chloro-tetrahydro-thiophene 1,1-dioxide for Advanced Research and Development
An In-depth Technical Guide to 3-Chloro-tetrahydro-thiophene 1,1-dioxide for Advanced Research and Development
An authoritative guide for researchers, scientists, and drug development professionals on the chemical and physical properties, synthesis, reactivity, and potential applications of 3-chloro-tetrahydro-thiophene 1,1-dioxide.
This technical guide provides a comprehensive overview of 3-chloro-tetrahydro-thiophene 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Drawing from its structural relationship to the well-studied solvent sulfolane, this document delineates the compound's key chemical and physical characteristics, explores its synthesis and reactivity, and discusses its potential as a versatile building block in the development of novel therapeutics.
Core Chemical and Physical Properties
3-Chloro-tetrahydro-thiophene 1,1-dioxide, also known as 3-chlorosulfolane, is a chlorinated derivative of tetrahydrothiophene 1,1-dioxide (sulfolane). The introduction of a chlorine atom to the sulfolane ring significantly influences its physical and chemical behavior.
Structural and General Properties
| Property | Value | Source |
| Chemical Name | 3-Chloro-tetrahydro-thiophene 1,1-dioxide | [1] |
| Synonym | 3-Chlorosulfolane | [2] |
| CAS Number | 3844-04-0 | [1] |
| Molecular Formula | C₄H₇ClO₂S | |
| Molecular Weight | 154.61 g/mol | |
| Appearance | White to off-white solid |
The fundamental structure consists of a five-membered saturated ring containing a sulfone group and a chlorine atom at the 3-position. The strong electron-withdrawing nature of the sulfone group significantly impacts the reactivity of the entire molecule.
Comparative Physical Properties
| Property | 3-Chloro-tetrahydro-thiophene 1,1-dioxide | Tetrahydro-thiophene 1,1-dioxide (Sulfolane) | Source |
| Melting Point | Data not available | 27 °C | [3] |
| Boiling Point | Data not available | 285 °C | [3] |
| Water Solubility | Expected to be soluble | Freely soluble (≥ 100 g/L at 25°C) | [3][4] |
The high polarity of the sulfone group in sulfolane contributes to its high boiling point and miscibility with water.[1] It is anticipated that 3-chlorosulfolane will exhibit similar polarity and, consequently, comparable solubility characteristics. The introduction of the chlorine atom may slightly alter the melting and boiling points.
Synthesis and Spectroscopic Characterization
The synthesis of 3-chloro-tetrahydro-thiophene 1,1-dioxide can be approached through the direct chlorination of sulfolane.
Synthetic Protocol: UV-Initiated Chlorination of Sulfolane
A potential route to 3-chlorosulfolane involves the free-radical chlorination of sulfolane initiated by ultraviolet (UV) light.[2] This method leverages the relative stability of the sulfolane ring to direct chlorination.
Step-by-Step Methodology:
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Reaction Setup: In a suitable, UV-transparent reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve sulfolane in an inert solvent such as carbon tetrachloride.
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Initiation: While stirring the solution, introduce chlorine gas through the gas inlet.
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Irradiation: Irradiate the reaction mixture with a UV lamp to initiate the radical chain reaction.
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Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
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Workup: Upon completion, cease the chlorine flow and UV irradiation. Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any remaining chlorine.
-
Purification: The crude product can be purified by distillation or recrystallization to yield 3-chloro-tetrahydro-thiophene 1,1-dioxide.
Another potential synthetic route involves the chlorination of 3-hydroxysulfolane, a known metabolite of sulfolane, using a suitable chlorinating agent like thionyl chloride.[3][4]
Spectroscopic Analysis
Detailed experimental spectra for 3-chloro-tetrahydro-thiophene 1,1-dioxide are not widely published. However, based on the known spectral data of related compounds, the following characteristic signals can be anticipated:
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons on the tetrahydrothiophene ring, with the proton at the chlorinated carbon (C3) appearing at a downfield chemical shift due to the electronegativity of the chlorine atom.
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¹³C NMR: The carbon NMR spectrum will display four distinct signals for the carbon atoms of the ring. The carbon atom bonded to the chlorine (C3) will be significantly shifted downfield. The carbons adjacent to the sulfone group (C2 and C5) will also be deshielded.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfone group, typically appearing in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. A C-Cl stretching vibration is also expected, though it may be weak and fall in a crowded region of the spectrum.
Chemical Reactivity and Mechanistic Insights
The reactivity of 3-chloro-tetrahydro-thiophene 1,1-dioxide is primarily governed by the presence of the chlorine atom, which serves as a leaving group in nucleophilic substitution and elimination reactions. The strongly electron-withdrawing sulfone group enhances the electrophilicity of the carbon atom attached to the chlorine, making it susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions
3-Chlorosulfolane is expected to undergo nucleophilic substitution reactions where the chloride ion is displaced by a variety of nucleophiles.[5] These reactions provide a powerful tool for introducing diverse functional groups at the 3-position of the sulfolane ring.
General Reaction Scheme:
The choice of reaction conditions (solvent, temperature, and nature of the nucleophile) will influence the reaction pathway, favoring either an Sₙ1 or Sₙ2 mechanism. Given the secondary nature of the carbon center, both pathways are plausible.
Elimination Reactions
In the presence of a strong, non-nucleophilic base, 3-chloro-tetrahydro-thiophene 1,1-dioxide can undergo an elimination reaction to form 2,3-dihydrothiophene 1,1-dioxide (2-sulfolene) or 2,5-dihydrothiophene 1,1-dioxide (3-sulfolene).[6][7]
General Reaction Scheme:
The regioselectivity of the elimination (Zaitsev vs. Hofmann product) will depend on the steric bulk of the base and the substrate.
Applications in Drug Discovery and Development
While specific applications of 3-chloro-tetrahydro-thiophene 1,1-dioxide in marketed drugs are not prominent, its structural features make it a valuable intermediate in medicinal chemistry.[8][9][10] The sulfone group is a common pharmacophore that can enhance water solubility and metabolic stability, and act as a hydrogen bond acceptor. The reactive chloro-substituent provides a handle for the introduction of various functionalities, allowing for the synthesis of diverse compound libraries for screening and lead optimization.
The tetrahydrothiophene-1,1-dioxide scaffold itself is found in a number of biologically active molecules, and the ability to functionalize this core structure via the chloro-intermediate opens avenues for the development of novel therapeutic agents.[7]
Safety and Handling
3-Chloro-tetrahydro-thiophene 1,1-dioxide should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Based on the hazard classifications for related compounds, it should be considered as potentially harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[11]
Conclusion
3-Chloro-tetrahydro-thiophene 1,1-dioxide is a versatile synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its reactivity, driven by the interplay of the sulfone group and the chlorine substituent, allows for the straightforward introduction of a wide range of functional groups. While further experimental data on its physical properties and specific applications are needed, this guide provides a solid foundation for researchers and drug development professionals to explore the utility of this promising building block in the creation of novel and complex molecules.
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